![molecular formula C13H14ClN5 B2707324 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine CAS No. 2034457-65-1](/img/structure/B2707324.png)
5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
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Overview
Description
5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C12H13ClN6 and a molecular weight of 276.72 g/mol . It has been found to have strong anti-tumor activity as a dual CDK6 and CDK9 inhibitor .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine, involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is characterized by a pyrimidine ring fused with a piperazine ring, which is further substituted with a pyridine ring .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Physical And Chemical Properties Analysis
5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine has a molecular weight of 275.74 g/mol.Scientific Research Applications
- Applications :
- Drug Design : Researchers explore modifications of the piperazine moiety to develop novel drugs. For instance, piperazine-based drugs like trimetazidine, ranolazine, and aripiprazole have therapeutic applications .
- CDK Inhibition : The compound has been studied as a dual inhibitor of cyclin-dependent kinases (CDK6 and CDK9) for cancer therapy .
- Applications :
- Application : 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine can serve as a derivatization reagent for carboxyl groups on peptides. It aids in spectrophotometric analysis of phosphopeptides .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysts
Peptide Derivatization and Spectrophotometric Analysis
Anticancer and Antiviral Research
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-chloro-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5/c14-11-9-16-13(17-10-11)19-7-5-18(6-8-19)12-3-1-2-4-15-12/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOWIJKTPJOSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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